N,6-dimethylpyridine-3-sulfonamide
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Overview
Description
N,6-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S. It is a derivative of pyridine, featuring a sulfonamide group attached to the third position of the pyridine ring, along with two methyl groups at the nitrogen and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethylpyridine-3-sulfonamide typically involves the sulfonation of 3-pyridinesulfonamide followed by N-methylation. One common method includes the reaction of 3-pyridinesulfonamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl groups and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,6-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Proteomics Research: The compound is used in the study of proteins, aiding in the identification and quantification of proteins in biological samples.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N,6-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridine-3-sulfonamide: Similar structure but with both methyl groups attached to the nitrogen atom.
6-amino-N,N-dimethylpyridine-3-sulfonamide: Contains an amino group at the sixth position instead of a methyl group.
Uniqueness
N,6-dimethylpyridine-3-sulfonamide is unique due to the specific positioning of the methyl groups and the sulfonamide group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N,6-dimethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-7(5-9-6)12(10,11)8-2/h3-5,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPIRCHLMARPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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